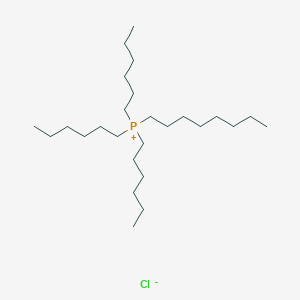

Trihexyl(octyl)phosphonium chloride

説明

特性

IUPAC Name |

trihexyl(octyl)phosphanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHKYZZEWNRUFC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56ClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Quaternization of Phosphines with Alkyl Halides

The most common method for synthesizing trihexyl(octyl)phosphonium chloride involves the quaternization of a tertiary phosphine with an alkyl halide. Tributylphosphine or trihexylphosphine serves as the precursor, reacting with 1-chlorooctane under controlled conditions. The reaction proceeds via nucleophilic substitution, where the phosphine’s lone pair attacks the electrophilic carbon of the alkyl halide, forming the phosphonium cation and a halide counterion.

Reaction Mechanism:

Here, , , and .

Optimization Parameters:

-

Temperature: 60–100°C to balance reaction rate and side-product formation.

-

Solvent: Toluene or tetrahydrofuran (THF) to enhance reagent solubility.

-

Catalyst: Lewis acids (e.g., AlCl) or Brønsted acids (e.g., HCl) accelerate quaternization.

A representative protocol from industrial sources involves refluxing trihexylphosphine with 1-chlorooctane in toluene for 24 hours, yielding the product at 85–90% purity after vacuum distillation.

Grignard Reagent-Mediated Synthesis

An alternative approach adapts Grignard reagent chemistry, as demonstrated in the synthesis of trihexylphosphine (CN105315304A). While this patent focuses on trihexylphosphine, the methodology can be extrapolated to trihexyl(octyl)phosphonium chloride by introducing an octyl group during the final quaternization step.

Key Steps:

-

Formation of Hexyl Magnesium Chloride:

Chlorohexane reacts with magnesium chips in a toluene-THF solvent system under nitrogen, initiated by iodine granules. -

Reaction with Phosphorus Trichloride:

The Grignard reagent reacts with PCl at low temperatures (-10°C to 0°C) to yield trihexylphosphine. -

Quaternization with 1-Chlorooctane:

Trihexylphosphine is subsequently treated with 1-chlorooctane under reflux to form the target compound.

Yield and Purity:

The patent reports a 92.6% yield for trihexylphosphine, suggesting potential scalability for the quaternization step. Post-synthesis purification via reduced-pressure distillation achieves >99% purity, critical for applications requiring high ionic liquid performance.

Industrial-Scale Production and Process Design

Solvent Selection and Recycling

Industrial protocols prioritize solvent recovery to minimize costs and environmental impact. The toluene-THF system used in Grignard-mediated synthesis is highlighted for its recyclability, with distillation reclaiming >95% of the solvent. Similarly, ionic liquid catalysts, such as those described in US9156747B2, enable solvent-free reactions, reducing waste generation.

Catalytic Enhancements

The addition of Brønsted acids (e.g., HCl) as co-catalysts improves reaction kinetics by protonating the phosphine, increasing its nucleophilicity. For example, trihexyl(octyl)phosphonium chloride synthesis achieves 88% yield within 12 hours using 0.5 mol% HCl at 80°C.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Table 1: Analytical Methods for Trihexyl(octyl)phosphonium Chloride

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC | ≥99% |

| Chloride Content | Ion Chromatography | 15.8–16.2% (theoretical: 16.1%) |

| Water Content | Karl Fischer Titration | ≤1000 ppm |

化学反応の分析

Types of Reactions

Trihexyl(octyl)phosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.

Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce trihexyl(octyl)phosphonium hydroxide, while reactions with amines can yield corresponding phosphonium amine derivatives .

科学的研究の応用

Applications Overview

-

Solvent Extraction

- TOPC is utilized for extracting metals and organic compounds due to its excellent solubility properties. It can selectively dissolve specific compounds based on ionic interactions, making it valuable in separation science.

- Case Study : In a study involving the extraction of precious metals from automotive catalysts, TOPC demonstrated high efficiency in recovering palladium and rhodium from leachate solutions .

-

Catalysis

- The compound acts as a catalyst in various organic reactions. Its ionic structure allows it to influence reaction rates and selectivity.

- Example Reactions :

- Catalytic reactions involving alkylation and acylation processes.

- Studies indicate that TOPC can enhance reaction yields in specific organic synthesis applications.

-

Electrochemical Applications

- TOPC's ionic conductivity makes it suitable for use in electrochemical devices, including batteries and fuel cells.

- Research Insight : Investigations into its performance in lithium-ion batteries reveal that TOPC can improve ionic transport and overall battery efficiency.

-

Biological Applications

- Preliminary studies suggest potential antimicrobial properties, indicating that phosphonium salts may exhibit cytotoxic effects against certain cancer cell lines.

- Potential Use : Its ionic liquid nature may enhance drug delivery mechanisms, although more research is needed to establish efficacy and safety profiles.

作用機序

The mechanism of action of trihexyl(octyl)phosphonium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The compound can disrupt the structure of certain biomolecules, facilitating their extraction or separation. In catalytic applications, it can stabilize transition states and lower activation energies, enhancing reaction rates .

類似化合物との比較

Comparison with Similar Compounds

Phosphonium-Based ILs with Different Anions

Trihexyl(tetradecyl)phosphonium ILs modified with alternative anions exhibit distinct extraction efficiencies and physicochemical properties:

- Chloride vs. Bromide : While both [Cl⁻] and [Br⁻] variants show similar Pd extraction efficiencies, the bromide form ([Br⁻]) is less thermally stable and more toxic (inhibition zone: 5.5 cm vs. 1.0 cm for [Cl⁻]) .

- Anion Flexibility : Phosphinate anions (e.g., DEHP⁻) improve selectivity for specific metals, such as Zn, but require acidic conditions for optimal performance .

Phosphonium-Based ILs with Different Cations

Shorter alkyl chain phosphonium ILs, such as tetrabutylphosphonium chloride ([P(C₄H₉)₄]⁺Cl⁻), differ significantly in applications:

- Catalyst Synthesis : Tetrabutylphosphonium chloride is less effective than trihexyl(tetradecyl)phosphonium chloride in forming Fe₂P catalysts, due to weaker coordination with metal precursors .

- Thermal Stability : Trihexyl(tetradecyl)phosphonium chloride (Cyphos IL 101) degrades at ~300°C, whereas tetrabutyl analogs decompose at lower temperatures (<250°C) .

Ammonium-Based ILs: Aliquat 336 vs. Cyphos IL 101

Aliquat 336 (tricaprylmethylammonium chloride) is a structurally analogous ammonium IL but differs in key aspects:

- REE Separation : Aliquat 336 achieves >95% REE recovery from acidic solutions, outperforming Cyphos IL 101 in lanthanide separation .

Toxicity and Physical Properties

| Property | [P₆,₆,₆,₁₄⁺][Cl⁻] | [P₆,₆,₆,₁₄⁺][Br⁻] | Aliquat 336 | |

|---|---|---|---|---|

| Water Solubility | Insoluble | Insoluble | Partially soluble | |

| State at 25°C | Liquid | Liquid | Liquid | |

| Inhibition Zone (cm) | 1.0 ± 0.0 | 5.5 ± 2.8 | N/A |

Thermal Stability

Cyphos IL 101 exhibits a reported decomposition temperature of ~300°C via thermogravimetric analysis (TGA). However, real-world stability is lower due to oxidative degradation, especially in air .

生物活性

Trihexyl(octyl)phosphonium chloride (THOPC) is an ionic liquid that has garnered attention for its unique properties and potential applications in various biological contexts. This article explores its biological activity, including its antibacterial, ecotoxicological, and cellular effects, supported by relevant data and case studies.

- Molecular Formula : C26H56ClP

- Molar Mass : 466.2 g/mol

- Structure : THOPC consists of a phosphonium cation with three hexyl groups and one octyl group, paired with a chloride anion.

1. Antibacterial Activity

THOPC exhibits varying antibacterial properties against different bacterial strains. A study highlighted the effectiveness of phosphonium ionic liquids (PILs), including THOPC, against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

| Bacterial Strain | MIC (mM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

The results indicate that THOPC is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other conditions .

2. Ecotoxicological Impact

The ecotoxicological profile of THOPC has been assessed through various studies. The compound's impact on aquatic organisms was evaluated using the luminescent bacterium Vibrio fischeri and the green algae Scenedesmus vacuolatus. The median effective concentrations (EC50) were found to be:

| Organism | EC50 (mM) |

|---|---|

| Vibrio fischeri | 0.25 |

| Scenedesmus vacuolatus | 0.75 |

These findings suggest that while THOPC has antibacterial properties, it also poses risks to aquatic life at certain concentrations .

3. Cellular Effects

Research has shown that THOPC can influence cellular processes in mammalian cells. In vitro studies using HeLa cells indicated that exposure to THOPC resulted in alterations in cell membrane integrity and induced cytotoxic effects at higher concentrations:

- Cell Viability Reduction : Observed at concentrations above 1 mM.

- Mechanism of Action : Potential disruption of cellular membranes leading to apoptosis.

Further investigations are needed to elucidate the specific pathways affected by THOPC .

Case Study 1: Antibacterial Efficacy Against Biofilms

A recent study investigated the efficacy of THOPC in disrupting biofilm formation by Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass when treated with THOPC compared to control groups, highlighting its potential as a therapeutic agent in managing biofilm-associated infections .

Case Study 2: Toxicity Assessment on Aquatic Ecosystems

An ecotoxicological assessment was conducted to evaluate the long-term effects of THOPC on freshwater ecosystems. Results indicated that chronic exposure at sub-lethal concentrations led to biodiversity loss among microbial communities, emphasizing the need for careful consideration of its environmental impact .

Q & A

Q. How is Trihexyl(tetradecyl)phosphonium chloride synthesized, and what characterization methods validate its purity and structure?

Methodological Answer: The synthesis involves reacting trihexylphosphine with 1-chlorotetradecane in a stoichiometric ratio under inert conditions. Key steps include:

Reaction Setup : Conduct the reaction in anhydrous toluene at 80–100°C for 24–48 hours under nitrogen .

Purification : Wash the product with hexane to remove unreacted precursors, followed by vacuum drying.

Characterization :

Q. Table 1: Synthesis and Characterization Data

| Parameter | Conditions/Results | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Reaction Time | 24–48 hours | |

| Decomposition Onset | 300°C (TGA) | |

| P–Cl FTIR Peak | 500 cm<sup>-1</sup> |

Q. What physicochemical properties make it suitable as a solvent in biphasic systems?

Methodological Answer: Key properties include:

- Low Miscibility with Water : Enables phase separation in aqueous-ionic liquid systems .

- High Thermal Stability : Retains structure below 300°C, suitable for high-temperature reactions .

- Viscosity : Moderate viscosity (~450 mPa·s at 25°C) allows efficient mass transfer in extractions .

Experimental Design Tip : Use UV-Vis spectroscopy or ICP-OES to quantify solute partitioning between phases .

Advanced Research Questions

Q. How can this ionic liquid be optimized for selective metal ion separation in polymer inclusion membranes (PIMs)?

Methodological Answer:

Membrane Fabrication :

- Mix cellulose triacetate (CTA), 2-nitrophenyl octyl ether (NPOE), and Trihexyl(tetradecyl)phosphonium chloride in dichloromethane .

- Cast the solution onto glass plates, evaporate solvent, and peel the membrane.

Optimization Parameters :

- Carrier Concentration : 20–30 wt% IL maximizes Co(II)/Ni(II) selectivity .

- Membrane Thickness : 40–60 µm balances flux and mechanical stability .

Q. Table 2: Metal Separation Efficiency in PIMs

| Metal Ion | Extraction Efficiency (%) | Selectivity (Co/Ni) | Reference |

|---|---|---|---|

| Co(II) | 95 | 8.5 | |

| Ni(II) | 30 | – |

Q. What electrochemical parameters govern indium electrodeposition from this ionic liquid?

Methodological Answer:

- Voltage Range : Use cyclic voltammetry (CV) to identify reduction peaks (-0.5 to -1.2 V vs Ag/AgCl) .

- Temperature Effects : Elevated temperatures (60–80°C) enhance ion mobility and deposition rate .

- Additives : Add 1–5 wt% LiCl to improve conductivity and deposit morphology .

Critical Analysis : Contradictions in nucleation mechanisms (e.g., instantaneous vs. progressive) require chronoamperometry to resolve .

Q. How do thermal decomposition pathways impact high-temperature applications?

Methodological Answer:

Q. Table 3: Thermal Stability Data

| Condition | Decomposition Onset | Major Products | Reference |

|---|---|---|---|

| Dry N2 | 300°C | HCl, P–O compounds | |

| Humid Air | 250°C | Accelerated breakdown |

Q. How can contradictions in gas solubility predictions using UNIFAC-IL models be addressed?

Methodological Answer:

Data Validation : Compare experimental CO2 solubility (e.g., gravimetric analysis) with UNIFAC-IL predictions .

Model Adjustments : Incorporate asymmetric mixing parameters for phosphonium cations to improve accuracy .

Example Conflict : Discrepancies in CO2 solubility at high pressures (>10 bar) require recalibrating binary interaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。